DL-Ppmp DL-Ppmp DL-threo-PPMP is a ceramide analog and an inhibitor of glucosylceramide synthase. It inhibits glucosylceramide synthase by 70, 41, and 62% in MDCK cell homogenates, mouse liver microsomes, and mouse brain homogenates, respectively, when used at a concentration of 20 µM. DL-threo-PPMP also inhibits sphingomyelin synthase activity in erythrocytes infected with P. falciparum and inhibits late ring-stage P. falciparum growth (IC50 = 0.85 µM). It reduces Akt and ribosomal protein S6 phosphorylation in HEK293 cells and increases autophagy flux in primary mouse neurons.

Brand Name: Vulcanchem
CAS No.: 139974-41-7
VCID: VC0051609
InChI: InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1
SMILES: CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Molecular Formula: C29H51ClN2O3
Molecular Weight: 511.188

DL-Ppmp

CAS No.: 139974-41-7

Cat. No.: VC0051609

Molecular Formula: C29H51ClN2O3

Molecular Weight: 511.188

* For research use only. Not for human or veterinary use.

DL-Ppmp - 139974-41-7

Specification

Description DL-threo-PPMP is a ceramide analog and an inhibitor of glucosylceramide synthase. It inhibits glucosylceramide synthase by 70, 41, and 62% in MDCK cell homogenates, mouse liver microsomes, and mouse brain homogenates, respectively, when used at a concentration of 20 µM. DL-threo-PPMP also inhibits sphingomyelin synthase activity in erythrocytes infected with P. falciparum and inhibits late ring-stage P. falciparum growth (IC50 = 0.85 µM). It reduces Akt and ribosomal protein S6 phosphorylation in HEK293 cells and increases autophagy flux in primary mouse neurons.

CAS No. 139974-41-7
Molecular Formula C29H51ClN2O3
Molecular Weight 511.188
IUPAC Name N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide;hydrochloride
Standard InChI InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1
Standard InChI Key ORVAUBQYJOFWFY-ZHESDOBJSA-N
SMILES CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Appearance Assay:≥98%A crystalline solid

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